Buddlejasaponin Ivb

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

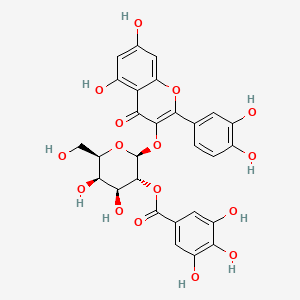

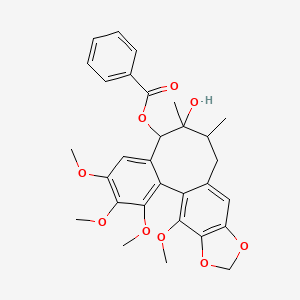

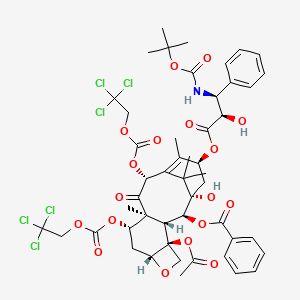

Buddlejasaponin IVb est une saponine triterpénique isolée de la plante Clinopodium chinense (Benth.) O. Kuntze. Elle est connue pour ses propriétés hémostatiques, qui contribuent à raccourcir le temps de thrombine. Le composé a une formule moléculaire de C48H78O18 et un poids moléculaire de 943,12 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Buddlejasaponin IVb est généralement isolée de sources naturelles plutôt que synthétisée chimiquement. Le processus d'extraction implique le séchage du matériel végétal, sa macération et des extractions répétées au méthanol. L'extrait est ensuite fractionné dans divers solvants, et les constituants chimiques sont séparés par chromatographie éclair en phase normale ou inverse .

Méthodes de Production Industrielle : La production industrielle de this compound suit des techniques d'extraction et de purification similaires à celles décrites ci-dessus. Le processus est mis à l'échelle pour gérer de plus grandes quantités de matériel végétal, garantissant une qualité et un rendement constants du composé .

Analyse Des Réactions Chimiques

Types de Réactions : Buddlejasaponin IVb subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont généralement effectuées pour modifier le composé pour des applications spécifiques ou pour étudier ses propriétés.

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont employés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions appropriées.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des saponines triterpéniques et de leurs propriétés chimiques.

5. Mécanisme d'Action

This compound exerce ses effets en ciblant la protéine régulatrice du fer 2 (IRP2) et en modulant les protéines liées au transport du fer. Ce mécanisme contribue à supprimer la ferroptose des neurones dopaminergiques induite par la surcharge en fer, ce qui est crucial dans le traitement de la maladie de Parkinson. Le composé présente également des propriétés antioxydantes et anti-inflammatoires, contribuant à ses effets neuroprotecteurs .

Composés Similaires :

Tomatidine : Une autre saponine triterpénique ayant des propriétés antioxydantes et anti-inflammatoires similaires.

Épigallocatéchine-3-gallate : Un flavonoïde connu pour ses effets antioxydants.

Pneumocandine B0 : Un lipopeptide cyclique antifongique ayant des propriétés antivirales potentielles.

Unicité : this compound se distingue par son mécanisme d'action spécifique impliquant l'IRP2 et son potentiel dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson. Sa combinaison d'activités antioxydantes, anti-inflammatoires et neuroprotectrices en fait un composé unique et précieux en recherche scientifique .

Applications De Recherche Scientifique

Buddlejasaponin IVb has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpene saponins and their chemical properties.

Mécanisme D'action

Buddlejasaponin IVb exerts its effects by targeting iron regulatory protein 2 (IRP2) and modulating iron transport-related proteins. This mechanism helps in suppressing iron overload-mediated ferroptosis of dopaminergic neurons, which is crucial in the treatment of Parkinson’s disease. The compound also exhibits antioxidative and anti-inflammatory properties, contributing to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Tomatidine: Another triterpene saponin with similar antioxidative and anti-inflammatory properties.

Epigallocatechin-3-gallate: A flavonoid known for its antioxidative effects.

Pneumocandin B0: An antifungal cyclic lipopeptide with potential antiviral properties.

Uniqueness: Buddlejasaponin IVb stands out due to its specific mechanism of action involving IRP2 and its potential in treating neurodegenerative diseases like Parkinson’s disease. Its combination of antioxidative, anti-inflammatory, and neuroprotective activities makes it a unique and valuable compound in scientific research .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-22-31(54)38(65-40-36(59)34(57)32(55)25(18-49)62-40)39(66-41-37(60)35(58)33(56)26(19-50)63-41)42(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+,44+,45+,46-,47-,48-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSXBHMYYCPTHP-QZXFRBLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7888113.png)

![[(3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7888120.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B7888164.png)